![molecular formula C21H15NO6 B14284103 4-[4-(4-Aminophenoxy)benzoyl]benzene-1,2-dicarboxylic acid CAS No. 138455-20-6](/img/structure/B14284103.png)
4-[4-(4-Aminophenoxy)benzoyl]benzene-1,2-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(4-Aminophenoxy)benzoyl]benzene-1,2-dicarboxylic acid is an organic compound with a complex aromatic structure It features multiple benzene rings and functional groups, making it a versatile molecule in various chemical reactions and applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Aminophenoxy)benzoyl]benzene-1,2-dicarboxylic acid typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the following steps:
Nitration: The initial aromatic compound undergoes nitration to introduce nitro groups.
Hydrolysis: The final step involves hydrolysis to introduce carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(4-Aminophenoxy)benzoyl]benzene-1,2-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups or other functional groups.
Reduction: The compound can be reduced to introduce different functional groups or to modify existing ones.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene rings are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, potassium permanganate.
Reducing Agents: Zinc dust, sodium hydroxide, hydrogen gas with a catalyst.
Catalysts: AlCl3 for Friedel-Crafts reactions, palladium for hydrogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amino derivatives.
Wissenschaftliche Forschungsanwendungen
4-[4-(4-Aminophenoxy)benzoyl]benzene-1,2-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 4-[4-(4-Aminophenoxy)benzoyl]benzene-1,2-dicarboxylic acid involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene-1,4-dicarboxylic acid: A simpler aromatic compound with two carboxylic acid groups.
Azobenzene-4,4’-dicarboxylic acid: Contains azo groups and carboxylic acid groups, used in similar applications.
4,4’-Diaminobiphenyl-2,2’-dicarboxylic acid: Features amino and carboxylic acid groups, similar in structure and reactivity.
Uniqueness
4-[4-(4-Aminophenoxy)benzoyl]benzene-1,2-dicarboxylic acid is unique due to its combination of multiple functional groups and aromatic rings, providing a versatile platform for various chemical modifications and applications. Its ability to undergo diverse chemical reactions and form stable polymers makes it particularly valuable in materials science and industrial applications.
Eigenschaften
CAS-Nummer |
138455-20-6 |
---|---|
Molekularformel |
C21H15NO6 |
Molekulargewicht |
377.3 g/mol |
IUPAC-Name |
4-[4-(4-aminophenoxy)benzoyl]phthalic acid |
InChI |
InChI=1S/C21H15NO6/c22-14-4-8-16(9-5-14)28-15-6-1-12(2-7-15)19(23)13-3-10-17(20(24)25)18(11-13)21(26)27/h1-11H,22H2,(H,24,25)(H,26,27) |
InChI-Schlüssel |
WQEXNXKZIWKPPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O)OC3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.